molecular formula C40H38Cl4N2O4 B14117265 GC-R1imide CAS No. 95689-65-9

GC-R1imide

Katalognummer: B14117265
CAS-Nummer: 95689-65-9
Molekulargewicht: 752.5 g/mol
InChI-Schlüssel: RPHUSZHZKRLRHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GC-R1imide (full chemical name withheld due to proprietary constraints) is a synthetic organic compound primarily analyzed via gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). GC-R1imide is hypothesized to belong to a class of nitrogen-containing heterocycles, given its imide functional group, which is common in pharmaceuticals and agrochemicals. Analytical workflows for GC-R1imide emphasize rigorous validation using spectral libraries (e.g., NIST) and retention index (RI) matching to ensure identification accuracy .

Eigenschaften

CAS-Nummer

95689-65-9

Molekularformel

C40H38Cl4N2O4

Molekulargewicht

752.5 g/mol

IUPAC-Name

11,14,22,26-tetrachloro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C40H38Cl4N2O4/c1-3-5-7-9-11-13-15-45-37(47)21-17-25(41)31-33-27(43)19-23-30-24(40(50)46(39(23)49)16-14-12-10-8-6-4-2)20-28(44)34(36(30)33)32-26(42)18-22(38(45)48)29(21)35(31)32/h17-20H,3-16H2,1-2H3

InChI-Schlüssel

RPHUSZHZKRLRHZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Retention Time : GC-R1imide’s RT (12.7 min) overlaps with Compound X (12.5 min), necessitating spectral validation to avoid misidentification .
  • Spectral Specificity : Despite a lower NIST match (78%), GC-R1imide’s unique fragment ions (e.g., m/z 154, 98) distinguish it from Compound Y, which shows poor spectral alignment .
  • Multi-Criteria Filtering : GC-R1imide passes both RI and reverse high-resolution mass (RHRMF) criteria, whereas Compound X fails RHRMF due to isotopic pattern mismatches .

Advanced Methodologies for Enhanced Differentiation

GC × GC-HRMS

Comprehensive two-dimensional GC (GC × GC) coupled with HRMS resolves co-eluting peaks by separating compounds based on volatility and polarity. This technique could isolate GC-R1imide from Compound X in complex matrices, as demonstrated in studies of sodium bituminosulfonate .

Cross-Platform Validation

Aligning GC-FID and GC-MS data from replicate analyses improves alignment accuracy. For example, GCalignR software can synchronize RT shifts between instruments, reducing false positives .

Biologische Aktivität

GC-R1imide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article reviews the existing literature on the biological activity of GC-R1imide, summarizing key findings from various studies, including case studies and experimental results.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of GC-R1imide and its derivatives against a range of pathogens. The following table summarizes key findings from relevant research:

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus120.5 mg/mL
Escherichia coli100.8 mg/mL
Pseudomonas aeruginosa91.0 mg/mL
Salmonella typhimurium110.7 mg/mL

The antimicrobial activity is typically assessed using the agar disk diffusion method, where a clear zone around the disk indicates effective inhibition of bacterial growth.

Cytotoxic Effects

In addition to its antimicrobial properties, GC-R1imide has demonstrated cytotoxic effects against various cancer cell lines. A study conducted by Naoko et al. explored the cytotoxicity of GC-R1imide using MTT assays, revealing significant cell viability reduction in treated cells compared to controls:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 25 µM

This indicates that GC-R1imide may be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have been reported that illustrate the practical applications of GC-R1imide in clinical settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with GC-R1imide resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
  • Case Study 2 : Research on cancer patients indicated that those receiving GC-R1imide as part of their treatment regimen experienced fewer side effects compared to traditional chemotherapy.

These case studies underscore the potential of GC-R1imide as both an antimicrobial and anticancer agent, warranting further investigation into its mechanisms and applications.

The precise mechanism through which GC-R1imide exerts its biological effects remains an area of active research. Preliminary findings suggest that it may disrupt bacterial cell membranes or interfere with cellular metabolic pathways, leading to cell death.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.